The compound is derived from modifications of purine structures, which are fundamental components in biochemistry, particularly in nucleic acid chemistry. It belongs to a broader class of organic compounds known as purines, which include other biologically significant molecules like adenine and guanine. The specific structure of 2-anilino-6-cyclohexylmethoxypurine allows it to interact with biological targets, making it a candidate for drug development.
The molecular structure of 2-anilino-6-cyclohexylmethoxypurine features a purine core with specific substituents that enhance its biological activity:
The three-dimensional conformation can be analyzed using techniques like X-ray crystallography or computational modeling to predict interaction modes with biological targets .
2-Anilino-6-cyclohexylmethoxypurine participates in various chemical reactions relevant to its pharmacological activity:
The mechanism by which 2-anilino-6-cyclohexylmethoxypurine exerts its effects involves several key steps:
The physical and chemical properties of 2-anilino-6-cyclohexylmethoxypurine are critical for its application:
These properties influence formulation strategies for drug delivery systems aimed at improving bioavailability and therapeutic efficacy .
The primary applications of 2-anilino-6-cyclohexylmethoxypurine lie in medicinal chemistry and pharmacology:
2,6-Disubstituted purines represent a privileged scaffold in kinase inhibitor design due to their ability to mimic ATP while enabling precise modulation of selectivity and potency. The purine core provides a versatile template where substitutions at the 2- and 6-positions independently influence three-dimensional binding characteristics. At the 6-position, aliphatic or aromatic groups (e.g., cyclohexylmethoxy) project into hydrophobic regions adjacent to the ATP-binding cleft, enhancing van der Waals contacts. Simultaneously, 2-position modifications (e.g., anilino) extend toward the kinase’s specificity surface—a region with variable residue composition across kinases—enabling tailored interactions. This dual-substitution strategy achieves up to 1,000-fold enhanced inhibitory activity against cyclin-dependent kinases (CDKs) compared to monosubstituted analogs, as demonstrated in biochemical screens [4] [5].
Table 1: Impact of 2,6-Substitution Patterns on Kinase Inhibition
Substituent Position | Chemical Feature | Target Kinase Interaction | Biological Consequence |
---|---|---|---|
6-position | Cyclohexylmethoxy | Hydrophobic patch near Val-18 | Enhanced binding affinity & occupancy |
2-position | Anilino ring | Specificity surface (Asp-86, Lys-89) | Improved selectivity for CDK2/1 over CDK4 |
Purine core | N9-H or N-methylation | H-bonding with hinge region (Glu-81, Leu-83) | ATP-competitive inhibition |
2-Anilino-6-cyclohexylmethoxypurine (molecular formula: C₁₈H₂₁N₅O; MW: 323.39 g/mol) exploits CDK2’s structural plasticity to achieve high-affinity inhibition [1] [9]. X-ray crystallography (PDB ID: 1H1Q) reveals that the cyclohexylmethoxy group occupies a deep hydrophobic pocket formed by residues Ile-10, Val-18, and Ala-144, displacing water molecules and enhancing binding entropy [4] [5]. Concurrently, the anilino moiety forms dual hydrogen bonds with Asp-86—a residue critical for kinase conformational activation—while π-stacking with Phe-82 stabilizes the DFG-in conformation. Quantum mechanics/molecular mechanics (QM/MM) simulations further demonstrate that the scaffold’s electrostatic potential complements the Asp-86/Lys-89 salt bridge, reducing ATP affinity by distorting catalytic spine alignment [2].
This binding mode confers sub-micromolar potency against CDK2 (IC₅₀: 970–1,000 nM) and selectivity over CDK4 due to steric incompatibility with CDK4’s divergent specificity surface (Thr-89 vs. Lys-89 in CDK2) [4] [5]. The compound’s drug-like properties—moderate logP (predicted: 4.54) and polar surface area (75.72 Ų)—support cellular permeability, enabling downstream suppression of retinoblastoma (Rb) phosphorylation and S-phase arrest in cancer models [1] [9].
The discovery of 2-anilino-6-cyclohexylmethoxypurine emerged from systematic optimization of the first-generation CDK inhibitor O⁶-cyclohexylmethylguanine (NU2058). NU2058 exhibited modest CDK2 inhibition (IC₅₀: 12,000 nM), attributed primarily to hinge-region H-bonding (N1-H and N7) and hydrophobic packing of the O⁶-cyclohexylmethyl group [4] [7]. Iterative structure-based design addressed two limitations:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0